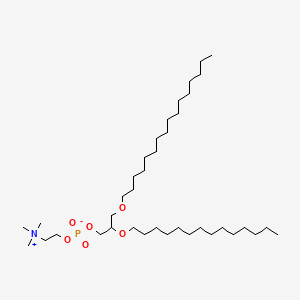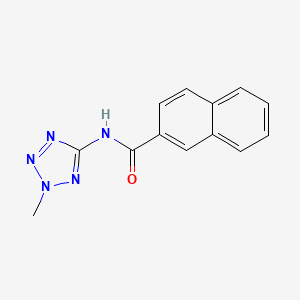
N-(2-methyl-5-tetrazolyl)-2-naphthalenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-tetrazolyl)-2-naphthalenecarboxamide is a naphthalenecarboxamide.
Aplicaciones Científicas De Investigación
Polymer Synthesis
- Poly(naphthalenecarboxamide) Synthesis: The compound has been used in the synthesis of poly(naphthalenecarboxamide)s with low polydispersity, a type of polymer, by chain-growth condensation polymerization. This process involves polymerizing specific monomers to obtain well-defined polymers with low polydispersity indices (Mikami et al., 2011).
Biochemistry and Molecular Biology
- Ni(II) Complexes and DNA/Protein Interaction: The compound's derivatives have been used to study the interaction of nickel(II) complexes with DNA and proteins, assessing their antitumor capabilities against various cell lines. This research is crucial for understanding the biological applications of such compounds in cancer research (Yu et al., 2017).
- Photoclick Chemistry in Live Cells: Naphthalene-based tetrazoles, closely related to the compound, have been used for fluorogenic, two-photon-triggered photoclick chemistry in live mammalian cells. This method allows for real-time, spatially controlled imaging of microtubules, a significant advancement in cell imaging techniques (Yu et al., 2013).
Chemistry and Drug Design
- G-Quadruplex Ligands in Pancreatic Cancer Cells: Derivatives of this compound have been studied for their role as G-quadruplex ligands, targeting telomere structures in pancreatic cancer cells. These studies are integral to designing new cancer therapies (Micco et al., 2013).
- Anticancer Compound Synthesis: Research has focused on synthesizing and characterizing derivatives for anticancer evaluation, particularly against breast cancer cell lines. Such studies contribute to developing new cancer treatments (Salahuddin et al., 2014).
Sensor Development
- Fluorescence "Turn-On" Sensor: The compound's derivatives have been utilized to develop sensors for Al(III) and Zn(II) ions. These findings are crucial in creating sensitive and specific detection methods for these ions in biological and environmental samples (Ding et al., 2014).
Photophysics
- Triplet Excited States and Photooxidation: Derivatives have been used in studying room-temperature long-lived triplet excited states of naphthalenediimides. These compounds have applications in photooxidation and triplet-triplet annihilation upconversions, important in photophysics and photochemistry (Guo et al., 2012).
Anticonvulsant Research
- Anticonvulsant Activity Study: The compound's derivatives have been investigated for their potential anticonvulsant activities, contributing valuable insights into new treatments for seizure disorders (Rajak et al., 2010).
Analytical Chemistry
- Selective Sensing of Fluoride Ions: Its derivatives have been synthesized for the selective sensing of fluoride ions, demonstrating the compound's potential in developing chemical sensors for specific ions (Vijayakumar et al., 2020).
Propiedades
Fórmula molecular |
C13H11N5O |
|---|---|
Peso molecular |
253.26 g/mol |
Nombre IUPAC |
N-(2-methyltetrazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C13H11N5O/c1-18-16-13(15-17-18)14-12(19)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,14,16,19) |
Clave InChI |
IUDRRORFXYRGME-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



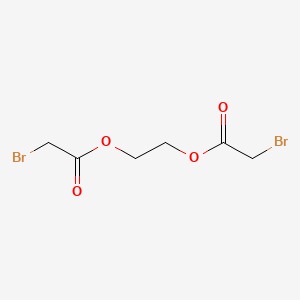
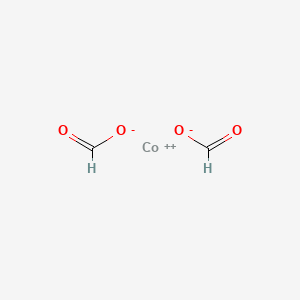

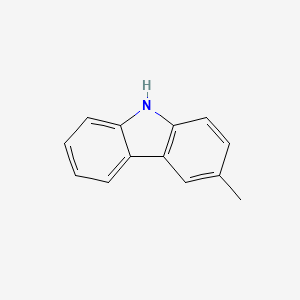
![3H-Indolium, 2-[3-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1-propenyl]-1,3,3-trimethyl-, acetate](/img/structure/B1211385.png)
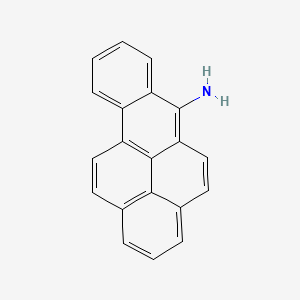

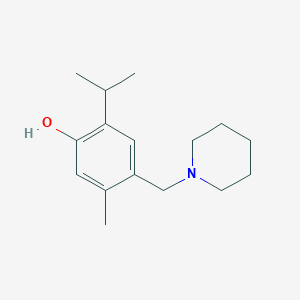
![3-[(5S,6R)-5,6-dihydroxycyclohexa-1,3-dienyl]propanoic acid](/img/structure/B1211391.png)

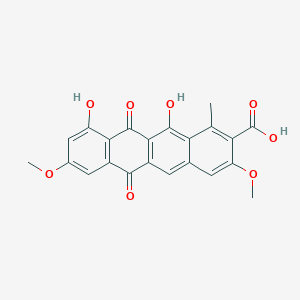

![2-[(2,5-Dimethoxyphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B1211402.png)
